molecular formula C16H18N2O3 B5390549 N-[1-(2,5-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide

N-[1-(2,5-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide

Cat. No.: B5390549
M. Wt: 286.33 g/mol
InChI Key: CIYFBUQOLUUGKM-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Properties

IUPAC Name

N-[1-(2,5-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-6-7-11(2)13(9-10)18-15(19)12(3)17-16(20)14-5-4-8-21-14/h4-9,12H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYFBUQOLUUGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(2,5-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide typically involves the condensation of 2,5-dimethylaniline with furan-2-carboxylic acid under specific reaction conditions. The process may include the use of coupling agents and catalysts to facilitate the reaction. Industrial production methods often involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

N-[1-(2,5-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(2,5-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-[1-(2,5-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide can be compared with other furan derivatives such as:

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